N-(2-aminoethyl)cyclohexanecarboxamide
Overview
Description
N-(2-aminoethyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C₉H₁₈N₂O It is a derivative of cyclohexanecarboxamide, where an aminoethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethylenediamine. The process can be summarized as follows:
- The active ester is then reacted with ethylenediamine under mild conditions to yield this compound.
Cyclohexanecarboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-(2-aminoethyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
N-(2-aminoethyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(2-aminoethyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-(2-aminoethyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-(2-aminoethyl)cyclohexanecarboxylate: Similar structure but with an ester group instead of an amide group.
Uniqueness: The cyclohexane ring in this compound provides a unique steric and electronic environment, which can influence its reactivity and interaction with molecular targets. This makes it distinct from its analogs with different ring structures or functional groups.
Properties
IUPAC Name |
N-(2-aminoethyl)cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZOUGPFRWASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515622 | |
Record name | N-(2-Aminoethyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-07-7 | |
Record name | N-(2-Aminoethyl)cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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